Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate
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Overview
Description
Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate typically involves the reaction of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole with boron trifluoride etherate, followed by treatment with potassium fluoride. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and organohalides.
Conditions: The reaction is typically carried out in an organic solvent like THF or toluene, under an inert atmosphere, and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its methoxycarbonyl and pyrazolyl groups offer additional sites for further functionalization, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro-(3-methoxycarbonyl-1-methylpyrazol-4-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BF3N2O2.K/c1-12-3-4(7(8,9)10)5(11-12)6(13)14-2;/h3H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTXUXQUDSGDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN(N=C1C(=O)OC)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BF3KN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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